4-Methylcycloheptane-1-carbonitrile
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Overview
Description
4-Methylcycloheptane-1-carbonitrile is an organic compound with the molecular formula C9H15N It is a derivative of cycloheptane, where a methyl group is attached to the fourth carbon and a nitrile group is attached to the first carbon
Mechanism of Action
Target of Action
As a nitrile compound, it may interact with various enzymes and proteins within the cell .
Mode of Action
The electronic structure of nitriles, including 4-Methylcycloheptane-1-carbonitrile, is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bond in the triple bond . The R-C-N bond angle in a nitrile is 180°, which gives a nitrile functional group a linear shape .
Biochemical Pathways
Nitriles can be converted to carboxylic acid with heating in sulfuric acid, forming an amide intermediate . Additionally, Grignard reagents can attack the electrophilic carbon in a nitrile to form an imine salt, which can then be hydrolyzed to become a ketone .
Pharmacokinetics
Its molecular weight is 1232, which may influence its bioavailability .
Result of Action
Nitriles, in general, have been associated with multiple neurological disorders and carcinogenesis in humans .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcycloheptane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylcycloheptanone with a cyanide source, such as sodium cyanide, in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methylcycloheptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic or basic conditions.
Major Products
Oxidation: 4-Methylcycloheptane-1-carboxylic acid.
Reduction: 4-Methylcycloheptane-1-amine.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
4-Methylcycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane-1-carbonitrile: Lacks the methyl group, making it less sterically hindered.
4-Methylcyclohexane-1-carbonitrile: Has a six-membered ring instead of a seven-membered ring, affecting its chemical reactivity and stability.
4-Methylcyclooctane-1-carbonitrile: Contains an eight-membered ring, which may introduce additional strain and influence its reactivity.
Uniqueness
4-Methylcycloheptane-1-carbonitrile is unique due to its seven-membered ring structure combined with the presence of both a methyl and a nitrile group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methylcycloheptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-8-3-2-4-9(7-10)6-5-8/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCALEBOMHNGYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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